molecular formula C10H12N2O B1349348 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole CAS No. 68981-86-2

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

Cat. No. B1349348
CAS RN: 68981-86-2
M. Wt: 176.21 g/mol
InChI Key: XYABHURTMBEOGW-UHFFFAOYSA-N
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Description

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is a type of pyridine . Its formula is C10H12N2O and it has an average mass of 176.219 .


Molecular Structure Analysis

The molecular structure of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole can be represented by the SMILES string: O1CC(N=C1C=2C=CC=NC2)©C . This indicates that the molecule contains a pyridine ring attached to an oxazole ring, both of which are five-membered rings. The oxazole ring is further substituted with two methyl groups .

Scientific Research Applications

  • 4-Hydroxy-2-quinolones

    • Field : Pharmaceutical and Biological Research
    • Application : 4-Hydroxy-2-quinolones and their synthetic analogous are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
    • Method : The synthesis of related four-membered to seven-membered heterocycles involves the addition of chloroacetaldehyde to 4-hydroxy-2 (1 H )-quinolinone derivatives in the presence of aqueous potassium carbonate .
    • Results : The resulting 3′-hydroxy-furo [3,2- c ]quinolin-4 (5 H )-ones show unique biological activities .
  • 1,3,4-Thiadiazoles, 5-Arylazothiazoles and Pyrimido [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines

    • Field : Antimicrobial Research
    • Application : These compounds were synthesized for their potential antimicrobial activity .
    • Method : The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
    • Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

properties

IUPAC Name

4,4-dimethyl-2-pyridin-3-yl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYABHURTMBEOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371148
Record name 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

CAS RN

68981-86-2
Record name 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 69 g (0.500 mol) of methyl nicotinoate and 45 g (0.500 mol) of 2-amino-2,2,dimethyl-ethanol in 600 ml of toluene was refluxed with a water separator overnight. The solvent was removed in vacuo, 300 ml of water added, and the aqueous solution extracted with 3×300 ml of dichloromethane. Drying of the organic phase over magnesium sulphate and evaporation in vacuo gave a red oil which was filtered through silica gel (eluent: methanol/ether=1/19). Removal of solvents in vacuo gave a yellow oil, 86. Yield: 30.0 g (0.170 mol, 34%).
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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